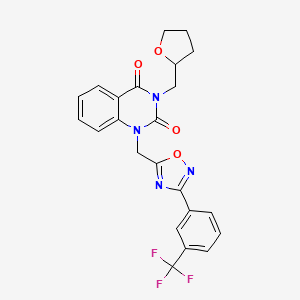

3-((tetrahydrofuran-2-yl)methyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-((tetrahydrofuran-2-yl)methyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" is a complex molecule that likely exhibits a range of biological activities due to its structural features, which include a quinazoline-2,4-dione core, a tetrahydrofuran moiety, and a 1,2,4-oxadiazole ring. The presence of a trifluoromethyl group suggests potential for increased metabolic stability and lipophilicity.

Synthesis Analysis

The synthesis of quinazoline derivatives can be achieved through various methods. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation can lead to the formation of quinazolinones and oxadiazoles . Additionally, the conversion of 2-thioxoquinazolinones to quinazoline-2,4-diones has been reported using sodamide under mild conditions, which could be relevant for synthesizing the quinazoline portion of the target compound .

Molecular Structure Analysis

The molecular structure of quinazoline-2,4-diones has been extensively studied, with single-crystal X-ray crystallography providing detailed insights into their crystal structure and intramolecular hydrogen bonding . The presence of substituents on the quinazoline core can significantly influence the molecular conformation and, consequently, the biological activity of these compounds.

Chemical Reactions Analysis

Quinazoline-2,4-diones can undergo various chemical reactions. For example, they can react with phosphorous pentachloride or phosphoryl chloride to yield chloroquinazolines, which can further react with amines to give amino derivatives . These reactions could potentially be utilized to introduce the tetrahydrofuran and oxadiazole moieties into the quinazoline core of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The introduction of heterocyclic rings such as tetrahydrofuran and oxadiazole is likely to affect the compound's solubility, stability, and reactivity. The trifluoromethyl group could enhance the lipophilicity of the compound, which is an important factor in drug design .

Scientific Research Applications

Chemical Structure and Analysis

The chemical compound is a complex molecule with potential applications in various fields of scientific research. However, direct studies or applications of this specific compound are scarce in the literature. Instead, research on similar compounds, particularly those involving quinazoline-2,4(1H,3H)-diones, oxadiazoles, and tetrahydrofurans, provides insight into the potential applications of the compound.

Quinazoline derivatives, similar to the one described, have been explored for their vibrational spectroscopic properties, including FT-IR and FT-Raman studies. These analyses are crucial for understanding the molecular structure, electronic properties, and potential interactions with biological targets. Spectroscopic studies offer insights into the stability, reactivity, and hyper-conjugative interactions of these molecules, which are essential for designing chemotherapeutic agents or materials with specific electronic properties (Sebastian et al., 2015).

Antimicrobial Activity

Compounds with structural features similar to the described compound, specifically those containing quinazoline and oxadiazole rings, have been investigated for their antimicrobial properties. These studies have shown that such compounds can exhibit significant antibacterial and antifungal activities, highlighting their potential as lead compounds for developing new antimicrobial agents. The structure-activity relationship (SAR) studies of these molecules provide valuable information for designing compounds with enhanced biological activity and reduced toxicity (Gupta et al., 2008).

Antitumor Activity

Research on compounds bearing the oxadiazole moiety, similar to the one , has also revealed their potential antitumor activity. These studies have focused on synthesizing natural product analogs and evaluating their efficacy against various cancer cell lines. The results have demonstrated that certain oxadiazole-containing compounds can exhibit potent antitumor activities, making them of interest for cancer research and potential therapeutic applications (Maftei et al., 2013).

Environmental and Synthetic Applications

In addition to their biomedical applications, compounds with structural similarities to the described molecule have been investigated for their synthetic utility and environmental applications. For instance, the catalytic synthesis of heterocyclic compounds using green chemistry principles has been explored, showcasing the potential of these molecules in facilitating environmentally friendly synthetic pathways. This research underscores the versatility of quinazoline and oxadiazole derivatives in organic synthesis, offering efficient routes to complex heterocycles with potential applications in materials science and drug discovery (Rajesh et al., 2011).

properties

IUPAC Name |

3-(oxolan-2-ylmethyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N4O4/c24-23(25,26)15-6-3-5-14(11-15)20-27-19(34-28-20)13-29-18-9-2-1-8-17(18)21(31)30(22(29)32)12-16-7-4-10-33-16/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOYZGZMIXLREB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2506361.png)

![2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2506366.png)

![N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2506368.png)

![5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-7-carboxylic acid](/img/structure/B2506369.png)

![1'-(5-phenylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2506370.png)

![1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone](/img/structure/B2506373.png)

![(E)-N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2506383.png)